HIV-1 Integrase Allosteric Pocket: X-ray vs. Fragment Hits
The compound has been co‑crystallized with HIV‑1 integrase catalytic core domain (PDB 5KRS, resolution 1.7 Å), revealing a binding mode at the CCD‑CCD dimer interface within the LEDGF/p75 pocket. In contrast, the most active fragment from the same series (the 2,5‑dimethylpyrrole analog, pyrrothiogatain) displayed an IC50 of 72 μM in the LEDGF/p75‑dependent IN activity assay and an EC50 of 36 μM in HIV‑1 infection of T cells. While direct IC50 data for the unsubstituted compound are not reported in the primary manuscript, the X‑ray structure confirms that it engages the same allosteric site but with a distinct pharmacophore profile due to the absence of methyl groups [1].
| Evidence Dimension | Target engagement (X‑ray) and functional inhibition |
|---|---|
| Target Compound Data | X‑ray binding confirmed (PDB 5KRS); IC50/EC50 not individually reported for this compound |
| Comparator Or Baseline | 2,5‑dimethylpyrrole analog (pyrrothiogatain): IC50 = 72 μM, EC50 = 36 μM (same assay) |
| Quantified Difference | Not quantifiable for IC50; structural differentiation confirmed by distinct electron density map and hydrogen‑bond network |
| Conditions | Purified HIV‑1 integrase catalytic core domain; LEDGF/p75‑dependent integration assay; T‑cell infection assay (MT‑2 cells) |
Why This Matters
Procurement of the unsubstituted compound is justified when the objective is fragment‑based screening or structure‑guided optimization requiring a smaller, synthetically more tractable scaffold with validated target engagement.
- [1] Patel D, Antwi J, Koneru PC, Serrao E, Forli S, Kessl JJ, Feng L, Deng N, Levy RM, Fuchs JR, Olson AJ, Engelman AN, Bauman JD, Kvaratskhelia M, Arnold E. A New Class of Allosteric HIV‑1 Integrase Inhibitors Identified by Crystallographic Fragment Screening of the Catalytic Core Domain. J Biol Chem. 2016;291(46):23569‑23577. doi:10.1074/jbc.M116.753384 View Source
